Doxazosin, (S)-
概要
説明
Doxazosin, (S)- is a selective alpha-1 adrenergic receptor antagonist. It is primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate). By blocking alpha-1 adrenergic receptors, Doxazosin, (S)- helps relax blood vessels and improve blood flow, making it easier for the heart to pump blood .
作用機序
Target of Action
Doxazosin primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin is an alpha-1 antagonist . It works by competitively inhibiting postsynaptic alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle cells in the blood vessels and prostate . This leads to vasodilation of veins and arterioles, a decrease in total peripheral resistance, and a reduction in blood pressure . In the case of benign prostatic hyperplasia, it reduces the sympathetic tone-induced urethral stricture causing BPH symptoms .
Biochemical Pathways
Doxazosin has been found to affect several biochemical pathways. For instance, it has been shown to inhibit autophagy in hepatic stellate cells via activation of the PI3K/Akt/mTOR signaling pathway . This action attenuates liver fibrosis, demonstrating the compound’s potential in treating liver diseases .
Pharmacokinetics
Doxazosin is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . Only about 5% of the administered dose is excreted unchanged in urine . The oral bioavailability of doxazosin is approximately 65%, and its terminal elimination half-life is approximately 22 hours . These properties contribute to its long-lasting effects and make it suitable for once-daily administration .
Result of Action
The action of doxazosin results in a decrease in blood pressure and relief from the symptoms of benign prostatic hyperplasia . By relaxing the smooth muscles in the blood vessels and prostate, it helps lower blood pressure and improve urinary flow .
生化学分析
Biochemical Properties
Doxazosin, (S)- interacts with α1-adrenergic receptors, exerting its effects by reducing total peripheral resistance through selective postsynaptic α1-blockade . This interaction does not affect cardiac output and heart rate .
Cellular Effects
Doxazosin, (S)- has been found to have low neurotoxicity on non-tumor cells . Its action in hypertension is associated with reducing total peripheral resistance .
Molecular Mechanism
The molecular mechanism of Doxazosin, (S)- involves selective postsynaptic α1-blockade . This results in a reduction of total peripheral resistance without affecting cardiac output and heart rate .
Temporal Effects in Laboratory Settings
It is known that due to its physicochemical characteristics, Doxazosin, (S)- is able to permeate the blood–brain barrier .
Metabolic Pathways
It is known that it interacts with α1-adrenergic receptors .
Transport and Distribution
Due to its physicochemical characteristics, it is able to permeate the blood–brain barrier .
Subcellular Localization
Due to its physicochemical characteristics, it is able to permeate the blood–brain barrier .
準備方法
Synthetic Routes and Reaction Conditions: Doxazosin, (S)- can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with 4-amino-6,7-dimethoxyquinazoline in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, Doxazosin, (S)- is often produced using advanced techniques such as extrusion-spheronization and fluid-bed coating. These methods help in the preparation of sustained-release pellets, which are crucial for maintaining consistent drug levels in the bloodstream .
Types of Reactions:
Reduction: The compound can be reduced under specific conditions, although this is less common in its typical applications.
Substitution: Doxazosin, (S)- can participate in substitution reactions, particularly involving its quinazoline ring structure.
Common Reagents and Conditions:
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute functional groups on the quinazoline ring.
Major Products Formed:
Oxidation: Degradation products formed during photodegradation.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of Doxazosin, (S)-.
科学的研究の応用
類似化合物との比較
Tamsulosin: Primarily used for benign prostatic hyperplasia, it has a higher selectivity for alpha-1a receptors in the prostate.
Uniqueness of Doxazosin, (S)-: Doxazosin, (S)- is unique due to its long half-life, which allows for once-daily dosing. This makes it more convenient for patients compared to other similar compounds. Additionally, its ability to induce autophagy in cancer cells highlights its potential for drug repurposing in oncology .
生物活性
Doxazosin, specifically its (S)-enantiomer, is an alpha-1 adrenergic antagonist primarily used for treating hypertension and symptoms of benign prostatic hyperplasia (BPH). Its biological activity extends beyond these common applications, influencing various cellular mechanisms and pathways. This article explores the biological activity of (S)-Doxazosin, focusing on its pharmacological effects, metabolic pathways, and implications in cancer therapy.
Doxazosin works by blocking alpha-1 adrenergic receptors, leading to vasodilation and reduced blood pressure. This mechanism is pivotal in treating hypertension and alleviating urinary retention in BPH patients. Additionally, recent studies have highlighted its potential role in cancer therapy through mechanisms involving apoptosis and cell cycle regulation.
Antihypertensive Effects
Doxazosin has been shown to significantly lower both systolic and diastolic blood pressure. A controlled study indicated that patients receiving doxazosin exhibited a mean decrease in systolic blood pressure from 150.5 mm Hg to 138.6 mm Hg over five visits, showcasing its efficacy in managing hypertension .
Urinary Flow Improvement
In clinical trials, doxazosin improved maximum urinary flow rates significantly compared to placebo, enhancing patient quality of life .
Cancer Therapy
Recent research has demonstrated that doxazosin can inhibit tumor growth in ovarian cancer models. In a study involving SKOV-3 ovarian cells implanted in mice, doxazosin treatment resulted in a 50-65% reduction in tumor volume compared to control groups. The mechanism involved the induction of apoptotic cell death and modulation of cell cycle proteins such as cyclin D1 and CDK4, which are crucial for G1 to S phase transition .
Cardiomyocyte Effects
Doxazosin has also been studied for its effects on cardiomyocytes, where it was found to stimulate galectin-3 expression and collagen synthesis. This dose-dependent increase in galectin-3 is associated with cardiac hypertrophy and may contribute to heart failure risk in patients using this medication .
Metabolic Pathways
The metabolism of doxazosin involves multiple cytochrome P450 enzymes, predominantly CYP3A4, which plays a significant role in its pharmacokinetics. A study identified 34 metabolites of doxazosin, revealing differences between the (−)-DOX and (+)-DOX enantiomers regarding their metabolic profiles . Understanding these pathways is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
Adverse Effects
While doxazosin is generally well-tolerated, it can cause side effects such as hypotension, dizziness, and fatigue. The incidence of syncope was noted at 0.7% during clinical trials, emphasizing the need for cautious dosing . Additionally, there have been rare reports of priapism associated with alpha-1 antagonists like doxazosin .
Summary Table of Biological Activities
特性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104874-86-4 | |
Record name | Doxazosin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXAZOSIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: S-doxazosin, like its racemic mixture Doxazosin, acts as an antagonist at α1-adrenoceptors. These receptors are found in various tissues, including smooth muscle in blood vessels and the prostate. By blocking the binding of norepinephrine to α1-adrenoceptors, S-doxazosin inhibits smooth muscle contraction, leading to vasodilation and a decrease in blood pressure [, , , ]. It also relaxes smooth muscle in the prostate, improving urine flow in men with benign prostatic hyperplasia (BPH) [, ].
A: S-Doxazosin has the molecular formula C23H25N5O5 and a molecular weight of 451.48 g/mol [, ]. Detailed spectroscopic data, including 1H NMR, 13C NMR, DEPT, 1H-1H COSY, and HSQC, are reported in the literature [, ].
A: Yes, computational chemistry has been employed to predict 13C NMR chemical shifts of S-doxazosin using Hartree-Fock (HF) and Becke-3-Lee-Yang-Parr (B3LYP) density functional theory methods with 6-21G basis sets []. These calculations aid in the assignment of NMR shifts, particularly for quaternary carbon atoms.
A: While specific SAR studies for S-doxazosin are not described in the provided articles, it is known that the (S)-enantiomer exhibits weaker α1-adrenoceptor antagonist activity compared to the (R)-enantiomer and the racemic mixture in some tissues [, , ]. This suggests that the spatial orientation of the molecule significantly influences its binding affinity and pharmacological activity.
A: Yes, research indicates that S-doxazosin exhibits enantioselective pharmacokinetics in rats []. Following oral or intravenous administration, the area under the curve (AUC) of S-doxazosin was consistently larger than that of R-doxazosin. This suggests differences in absorption, distribution, metabolism, and/or excretion between the two enantiomers. Furthermore, pharmacokinetic interactions between the enantiomers were observed, with R-doxazosin potentially inhibiting the elimination of S-doxazosin [].
A: In vitro studies show that S-doxazosin effectively antagonizes α1-adrenoceptors in isolated rabbit blood vessels and guinea pig trachea rings [, , , ]. In vivo studies in anesthetized rats demonstrate its ability to decrease blood pressure, left ventricular pressure, and vesical micturition pressure [, ]. Interestingly, S-doxazosin displayed weaker effects on blood pressure and heart rate compared to R-doxazosin and racemic doxazosin, while its impact on vesical micturition pressure was comparable [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。